molecular formula C12H18N2 B12083181 N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine

N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine

Cat. No.: B12083181
M. Wt: 190.28 g/mol
InChI Key: AOQMJNQSDIBSLB-UHFFFAOYSA-N
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Description

N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine is an organic compound characterized by the presence of a cyclobutylmethyl group attached to a benzene ring substituted with two amine groups at the 1 and 2 positions, and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzene-1,2-diamine and cyclobutylmethyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.

    Catalysts: A base, such as triethylamine or sodium hydride, is added to facilitate the nucleophilic substitution reaction.

    Procedure: The cyclobutylmethyl chloride is added dropwise to a solution of 3-methylbenzene-1,2-diamine in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of enzymatic activity. The cyclobutylmethyl group and the amine functionalities play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine
  • N1-(cyclopentylmethyl)-3-methylbenzene-1,2-diamine
  • N1-(cyclohexylmethyl)-3-methylbenzene-1,2-diamine

Uniqueness

N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-N-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C12H18N2/c1-9-4-2-7-11(12(9)13)14-8-10-5-3-6-10/h2,4,7,10,14H,3,5-6,8,13H2,1H3

InChI Key

AOQMJNQSDIBSLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2CCC2)N

Origin of Product

United States

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